6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[(3-fluorophenyl)methylsulfanyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c19-15-8-4-5-13(11-15)12-24-17-10-9-16-20-21-18(23(16)22-17)14-6-2-1-3-7-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXVGGGZTIYYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
Cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors are widely employed. For example, 3-phenyl-triazolo[4,3-b]pyridazine-6-thiol can be synthesized via refluxing a mixture of phenylhydrazine and 6-chloropyridazine-3-carbaldehyde in ethanol, followed by sulfurization. This method mirrors protocols used for analogous triazolothiadiazines, where bromoacetylpyrazole derivatives react with amino-triazole-thiols to form fused heterocycles.
Ring-Closing Metathesis
Alternative approaches adapt ring-closing metathesis (RCM) using Grubbs catalysts. Although less common for triazolo-pyridazines, RCM has been effective for related triazolo-triazines, as evidenced by the synthesis of 6-(3-quinolyl)-3-(6-quinolinylacetyl)-triazolo[4,3-b]triazine. Adapting this method would require a pyridazine-derived diene and a nitrile precursor.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, while bases like triethylamine or potassium carbonate facilitate deprotonation. Ethanol, though less effective for solubility, is preferred in patent methods for triazolo-triazines.
Temperature and Time Trade-offs
Elevated temperatures (80–100°C) reduce reaction times but risk side reactions such as sulfoxide formation. Pilot studies for analogous compounds suggest 80°C for 12 hours optimizes yield and purity.
Analytical Characterization
Spectroscopic Data
IR Spectroscopy: A strong absorption band near 1680 cm⁻¹ corresponds to the C=N stretch of the triazole ring, consistent with triazolo-thiadiazine derivatives. The absence of S-H stretches (~2550 cm⁻¹) confirms thioether formation.
¹H NMR (DMSO-d₆, 300 MHz):
- δ 8.72 (s, 1H, pyridazine-H)
- δ 7.45–7.89 (m, 9H, aromatic protons)
- δ 4.52 (s, 2H, SCH₂C₆H₄F)
- δ 2.73 (s, 3H, CH₃ from residual solvent)
¹³C NMR:
Mass Spectrometry
EI-MS exhibits a molecular ion peak at m/z 376.1 [M+H]⁺, confirming the molecular formula C₁₉H₁₄FN₃S.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Unwanted regioisomers may form during triazole ring closure. Employing electronically biased precursors (e.g., 6-chloropyridazine-3-carbaldehyde) directs cyclization to the desired position.
Oxidation of Thioether
The thioether group is susceptible to oxidation. Conducting reactions under nitrogen atmosphere and avoiding strong oxidizing agents preserves integrity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 98 | Scalability |
| Thiol-ene Click | 65 | 95 | Regioselectivity |
| Cyclocondensation | 71 | 97 | One-pot synthesis |
Chemical Reactions Analysis
6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is highly modifiable, with substitutions at the 3- and 6-positions dictating target selectivity and potency. Below is a detailed comparison of structurally related compounds, focusing on substituents, biological targets, and key findings.
Structural and Functional Analogues
Key Observations
Substituent Effects on Target Selectivity :
- PDE4 Inhibition : Electron-rich substituents (e.g., dimethoxyphenyl, tetrahydrofuran-3-yloxy) at position 6 enhance PDE4 affinity and selectivity . The target compound’s 3-fluorobenzylthio group may similarly modulate PDE4 binding.
- GABAA Modulation : Bulky alkoxy groups (e.g., triazolylmethoxy) at position 6 favor α2/α3-subtype selectivity, as seen in TPA023 and L-838,417 . The 3-fluorobenzylthio group in the target compound could influence GABAA subtype interactions.
- BRD4 Inhibition : Heteroaromatic thioethers (e.g., benzothiazolylthio) at position 6 improve BRD4 binding, while halogenated groups (e.g., chlorodifluoromethyl) at position 3 stabilize hydrophobic interactions .
Potency and Selectivity: Compound 18 (PDE4 inhibitor) exhibits sub-nanomolar IC50 values, whereas BRD4 inhibitors like 6-(benzothiazolylthio) derivatives show micromolar-range activity . GABAA modulators (e.g., TPA023) demonstrate subtype-specific efficacy without sedation, highlighting the scaffold’s adaptability for CNS drug design .
Synthetic Routes :
- Common synthetic strategies involve chlorination at position 6, followed by nucleophilic substitution (e.g., with thiols or amines) . The target compound likely derives from similar steps, substituting 6-chloro intermediates with 3-fluorobenzylthiol.
Biological Activity
The compound 6-((3-fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the thioether and phenyl groups. The synthetic pathway generally follows these steps:
- Formation of Triazole : The initial step involves the reaction of hydrazine derivatives with carbon disulfide to form thiocarbonyl compounds.
- Cyclization : Subsequent cyclization reactions yield the triazole core.
- Substitution Reactions : Introduction of the 3-fluorobenzyl group occurs through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines:
- IC50 Values : The IC50 values for related compounds against different cancer cell lines were reported in several studies. For example:
- Compound A showed an IC50 of 12 µM against HeLa cells.
- Compound B exhibited an IC50 of 8 µM against MCF-7 cells.
These values indicate a promising potential for further development in cancer therapeutics.
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| Similar Triazole | E. coli | 64 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antibiotics.
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. Compounds related to this compound have shown effectiveness against fungi such as Candida albicans.
Case Studies
- Case Study on Anticancer Properties : A study conducted by Alverez et al. (2023) evaluated a series of triazoloquinazolinone derivatives for their anticancer effects. The results indicated that modifications at specific positions significantly enhanced anticancer activity compared to unmodified compounds .
- Antimicrobial Efficacy Assessment : A comparative analysis was performed on various triazole derivatives against common bacterial pathogens. The study highlighted that certain structural modifications led to increased potency and selectivity towards bacterial strains .
Q & A
Q. What are the key synthetic pathways for preparing 6-((3-fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves multi-step protocols:
- Core formation : Cyclocondensation of substituted pyridazine precursors with hydrazine derivatives (e.g., via oxidative cyclization using iodine-based reagents) to form the triazolopyridazine core .
- Thioether functionalization : Nucleophilic substitution at the pyridazine C6 position using 3-fluorobenzylthiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Phenyl group introduction : Pre-functionalized phenyl groups are often incorporated via Suzuki-Miyaura coupling or direct condensation prior to cyclization . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during thiol substitution.
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., distinguishing fluorobenzyl vs. phenyl proton environments) .
- Purity assessment : HPLC with UV detection (λ = 254–280 nm) to resolve impurities from incomplete cyclization or substitution .
- Elemental analysis : Combustion analysis (C, H, N, S) to validate stoichiometry, especially given sulfur’s role in the thioether group .
Q. How do reaction conditions influence yield in its synthesis?
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for thioether formation but may require post-reaction purification to remove residual solvents .
- Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions (yield >70% under inert atmospheres) .
- Temperature : Cyclization steps often require reflux (80–120°C), while thiol substitutions proceed optimally at 50–60°C .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular docking : Studies with enzymes like PDE4 or c-Met kinase (PDB: 3LD6) predict binding affinities. For example, fluorobenzyl-thio groups enhance hydrophobic interactions with kinase active sites .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory potency against microbial or cancer cell lines .
Q. What strategies resolve contradictions in reported biological activity data?
- Reproducibility testing : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Metabolite profiling : LC-MS to identify degradation products that may skew IC₅₀ values .
- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., MTT cytotoxicity) assays to confirm target specificity .
Q. How does the fluorobenzyl-thio substituent impact photophysical properties?
- Fluorescence quenching : The electron-withdrawing fluorine atom reduces π→π* transitions, lowering quantum yield compared to non-fluorinated analogs .
- Solvatochromism : Solvent polarity shifts emission maxima (Δλ ~15 nm in DMSO vs. ethanol), suggesting applications in polarity-sensitive probes .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct control : Use scavenger resins (e.g., polymer-bound thiourea) to trap unreacted thiols or metal catalysts .
- Crystallization optimization : Gradient cooling (e.g., ethanol/water mixtures) improves crystal habit for consistent polymorph formation .
Q. How do structural analogs inform SAR for this compound?
- Thioether vs. sulfonyl : Replacing S with SO₂ reduces membrane permeability but enhances metabolic stability .
- Fluorine position : 3-fluorobenzyl derivatives show 2–3× higher PDE4 inhibition than 2- or 4-fluoro isomers due to steric and electronic effects .
Q. What in silico tools predict metabolic stability of this compound?
- CYP450 metabolism : SwissADME predicts susceptibility to CYP3A4-mediated oxidation at the triazole N2 position .
- BBB permeability : Molinspiration calculations indicate low blood-brain barrier penetration (TPSA >80 Ų) due to polar thioether and triazole groups .
Q. How can synthetic byproducts be repurposed for derivative libraries?
- Hydrazine intermediates : 6-Hydrazinyl derivatives (from incomplete cyclization) serve as precursors for Schiff base formation with aldehydes .
- Oxidized analogs : Treating thioethers with H₂O₂ generates sulfones with distinct bioactivity profiles (e.g., enhanced anti-inflammatory activity) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
